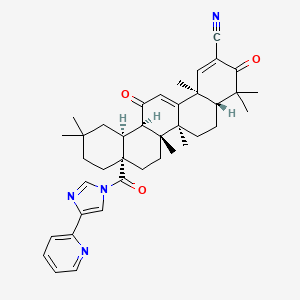
CDDO-2P-Im
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves multiple steps, starting from oleanolic acid. The key steps include:
Oxidation: of oleanolic acid to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid.
Cyclization: with pyridine-2-yl-imidazole under specific conditions to yield the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: steps such as recrystallization or chromatography.
Quality control: measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The imidazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Nucleophiles: for substitution reactions, including amines and thiols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and synthesis.
Biology: Investigated for its role in modulating cellular pathways, particularly the NRF2 pathway.
Medicine: Explored for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.
Wirkmechanismus
The primary mechanism of action of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves the activation of the NRF2 pathway. This compound binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of NRF2. Activated NRF2 translocates to the nucleus, where it induces the expression of detoxification and antioxidant genes, thereby enhancing cellular defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-imidazole (CDDO-Im): Another synthetic oleanane triterpenoid with similar NRF2-inducing activity.
1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-methyl ester (CDDO-Me): Known for its anti-inflammatory and anticancer properties.
SZC017: An oleanolic acid derivative with anticancer effects.
Uniqueness: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole stands out due to its enhanced activity and improved pharmacokinetics compared to its predecessors. Its ability to induce the NRF2 pathway more effectively makes it a promising candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDOCUNEVFUGK-DIJMLVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














